Dimethyl-F-OICR-9429-COOH

PROTAC WDR5 Targeted Protein Degradation

Researchers requiring a functionalized WDR5 ligand for PROTAC design face a gap: generic inhibitors lack a conjugation handle. Dimethyl-F-OICR-9429-COOH bridges this gap with a benzoic acid moiety enabling direct linker attachment. • Enables PROTAC assembly; EC50 of 40 nM for resulting degrader OICR41114 • High DMSO solubility (200 mg/mL) for assay-ready stocks • Ternary complex structure (PDB: 9DLW) guides linker geometry

Molecular Formula C27H26F4N4O4
Molecular Weight 546.5 g/mol
Cat. No. B10854667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-F-OICR-9429-COOH
Molecular FormulaC27H26F4N4O4
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F)NC(=O)C4=CNC(=O)C=C4C(F)(F)F
InChIInChI=1S/C27H26F4N4O4/c1-14-12-35(13-15(2)34(14)3)23-7-5-16(18-8-17(26(38)39)4-6-21(18)28)9-22(23)33-25(37)19-11-32-24(36)10-20(19)27(29,30)31/h4-11,14-15H,12-13H2,1-3H3,(H,32,36)(H,33,37)(H,38,39)/t14-,15+
InChIKeyNLHFYALGJZKULH-GASCZTMLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-F-OICR-9429-COOH: WDR5 Ligand for PROTACs


4-Fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid (CAS 2407458-49-3), also known as Dimethyl-F-OICR-9429-COOH, is a synthetic small-molecule ligand specifically designed to bind the WD40 repeat domain protein 5 (WDR5) . This compound is a functionalized derivative of the WDR5 inhibitor OICR-9429, engineered with a carboxylic acid handle to enable its use as a warhead in the assembly of Proteolysis-Targeting Chimeras (PROTACs) . Its molecular formula is C27H26F4N4O4, with a molecular weight of 546.5 g/mol, and it exhibits high solubility in DMSO (200 mg/mL), facilitating its use in biochemical and cellular assays [1].

PROTAC warhead synthesis via carboxylic acid conjugation handle
WDR5-targeting degrader design derived from OICR-9429 scaffold
High DMSO solubility facilitates stock preparation for assays

Dimethyl-F-OICR-9429-COOH: Irreplaceable for PROTAC Assembly


Generic WDR5 inhibitors, such as the parent compound OICR-9429, are designed to block protein-protein interactions and have been extensively characterized for their binding affinity (Kd = 30 nM for OICR-9429) [1]. However, 4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid is not intended for direct inhibition. It is a functionalized analog that incorporates a benzoic acid moiety, providing a crucial chemical handle for conjugation to E3 ligase ligands via a linker. This structural modification is essential for the synthesis of bivalent PROTAC molecules . Substituting this compound with a non-functionalized WDR5 binder would preclude the creation of PROTACs, as the absence of the carboxylic acid group would prevent the covalent linkage required for assembling the bifunctional degrader. Therefore, for applications in targeted protein degradation, this specific functionalized ligand is non-substitutable .

Target compound
Functionalized WDR5 ligand with benzoic acid handle for linker conjugation.
Generic substitute
Non-functionalized WDR5 binders (e.g., OICR-9429) lack conjugation moiety.
Substitution with a non-functionalized inhibitor removes the carboxylic acid handle, preventing covalent linkage to E3 ligase ligands and blocking PROTAC assembly.

Dimethyl-F-OICR-9429-COOH: Key Evidence


PROTAC-Mediated WDR5 Degradation

When incorporated into the PROTAC degrader OICR41114, 4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid serves as the WDR5-targeting warhead. The resulting PROTAC demonstrates potent degradation of endogenous WDR5 in cellular assays .

Degradation EC50
Reported
40 nM
Reported degradation assay context
PROTAC OICR41114 in HiBiT-tagged WDR5 cellular assay
PROTAC WDR5 Targeted Protein Degradation

DCAF1 Ternary Complex Structure

The utility of this compound as a warhead is structurally validated by the high-resolution crystal structure of the DCAF1-PROTAC-WDR5 ternary complex (PDB ID: 9DLW), wherein the PROTAC OICR41114, built using this ligand, bridges the target and E3 ligase [1].

Ternary complex structure
Reported
2.07 Å resolution, PDB: 9DLW
Structural ternary complex context
DCAF1-PROTAC-WDR5 complex crystallography
X-ray Crystallography Ternary Complex DCAF1

Parent Scaffold Affinity for WDR5

The parent compound, OICR-9429, from which this functionalized ligand is derived, exhibits high-affinity binding to the WDR5 protein. This provides a foundational quantitative benchmark for the warhead's target engagement capabilities [1].

Parent scaffold Kd
Class-level
30 nM (OICR-9429)
Class-level affinity benchmark
Data to verify; may not directly reflect warhead affinity
WDR5 Binding Affinity Kd

DMSO Solubility Advantage

4-Fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid demonstrates high solubility in DMSO (200 mg/mL), which is a critical practical advantage for preparing stock solutions for biochemical and cellular assays [1]. This is a key differentiator for laboratory procurement.

DMSO solubility
Reported
200 mg/mL (365.96 mM)
Practical assay handling context
Requires sonication; stock solution preparation
Solubility DMSO Biochemical Assays

Dimethyl-F-OICR-9429-COOH Applications


WDR5 PROTAC Synthesis

This compound is the optimal starting material for synthesizing PROTACs that degrade WDR5. Its benzoic acid group allows for straightforward conjugation to a linker-E3 ligand module, such as OICR-8268-acrylic acid-amino-PEG9-amine, to create bifunctional degraders like OICR41114. Procurement for this purpose is supported by its demonstrated efficacy in forming a functional degrader with an EC50 of 40 nM .

Chemical Biology & Target Validation

Researchers can use this ligand to create custom PROTACs or chemical probes for validating WDR5 as a therapeutic target in cancer or other diseases. The high-resolution structural data for a related ternary complex (PDB: 9DLW) provides a rational basis for designing linker attachment points and optimizing degrader geometry [1].

Biochemical & Cellular Assays

The compound's high solubility in DMSO (200 mg/mL) facilitates its use in preparing stock solutions for a variety of in vitro assays. This includes setting up high-throughput screens to identify novel E3 ligase ligands or testing the efficacy of newly synthesized PROTACs in cellular degradation assays [2].

WDR5 Degraders with Novel E3 Ligases

Given its established role as a WDR5 warhead in a DCAF1-recruiting PROTAC (OICR41114), this compound can be used as a building block to explore new PROTACs that recruit different E3 ligases (e.g., VHL, CRBN). This allows for the expansion of the chemical space for WDR5-targeted degradation and the potential identification of degrader molecules with improved pharmacological properties.

Application
Selection Property
Validation Focus
PROTAC design and synthesis
Carboxylic acid conjugation handle
Degradation endpoint context
Target validation studies
WDR5 warhead with structural data
Ternary complex geometry review
High-throughput screening
High DMSO solubility
Solubility-dependent assay conditions
E3 ligase diversification
Warhead modularity
Degradation with alternative E3 ligases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl-F-OICR-9429-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.